2,3-Dimethoxy-2'-hydroxychalcone
Overview
Description
2,3-Dimethoxy-2’-hydroxychalcone (DMHC) is an organic compound with the molecular formula C17H16O4 . It appears as a yellow shining powder . It is soluble in chloroform .
Synthesis Analysis
DMHC can be synthesized via Claisen–Schmidt condensation of 2-hydroxy-acetophenones with appropriately substituted benzaldehydes in basic conditions . The procedure involves grinding acetophenone with one equivalent of sodium hydroxide and benzaldehyde derivative for ten minutes using a mortar and pestle .Molecular Structure Analysis
The molecular weight of DMHC is 284.31 . The SMILES string representation of DMHC isCOc1cccc(\\C=C\\C(=O)c2ccccc2O)c1OC
. Chemical Reactions Analysis
DMHC is a building block used in various chemical synthesis such as in the synthesis of new flavanoid and chalcone derivatives . It can also be used in the synthesis of (E)-chalcones [(E)-1,3-diarylprop-2-en-1-ones] .Physical And Chemical Properties Analysis
DMHC is a solid compound . It has a molecular weight of 284.31 . It is soluble in chloroform .Scientific Research Applications
Pharmacological Properties :
- Inhibitory Effects on Inflammatory Mediators : 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and related compounds have been shown to inhibit enzymic lipid peroxidation, peroxyl scavenging activity, and reduce LTB4 release from human neutrophils. These findings indicate potential anti-inflammatory properties (Ballesteros et al., 1995).
- Anticoagulant Properties : A study on the coupling of 2-hydroxychalcones with other compounds under iodine catalysis revealed a new class of potential anticoagulants with 2,8-dioxabicyclo[3.3.1]nonane core (Ganguly et al., 2013).
- Cytotoxic and Anticancer Activity : 3',4'-dimethoxy flavonol synthesized from 3,4-dimethoxy-2'-hydroxychalcon under basic conditions displayed antioxidant activity and weak anticancer activity (Rokim, 2019).
Synthesis Techniques :
- Ultrasound-Assisted Synthesis : A study demonstrated the synthesis of 3,4-Dimethoxy-4′-hydroxychalcone using ultrasonic radiation and dry HCl(g) as a catalyst. This method was noted for its short reaction time and high yield (Xiangdana, 2012).
- Direct Epoxidation : The synthesis of α,β-epoxy-2'-hydroxychalcones by direct epoxidation of (E)-2'-hydroxychalcones using dimethyldioxirane at subambient temperatures was reported. This method provides a convenient precursor to flavonoid-type natural products (Adam et al., 1992).
Other Applications :
- Potential Antiinflammatory Effects : Chalcone dihalides, including 2′-Hydroxy-3′,4′-dimethoxy-3-nitrochalcone dibromide, upon cyclization, gave corresponding flavones. These compounds are discussed in the context of antiinflammatory effects (Donnelly et al., 1972).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKXNGSRSNONCJ-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-2'-hydroxychalcone | |
CAS RN |
34000-33-4 | |
Record name | 2,3-Dimethoxy-2′-hydroxychalcone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJF3CDH5PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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